N-(2H-1,3-benzodioxol-5-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C14H11N5O4S2 and its molecular weight is 377.39. The purity is usually 95%.
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Scientific Research Applications
Heterocycle Synthesis
Research has explored the synthesis of innovative heterocycles incorporating thiadiazole moieties. These compounds have been evaluated for their insecticidal potential against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). The creation of such heterocycles is significant for developing new classes of insecticides with specific target pests.
Antimicrobial Activity
The antimicrobial properties of various synthesized compounds, including those bearing the N-(benzo[d]thiazol-2-yl) moiety, have been investigated. These compounds have shown promise in inhibiting the growth of several bacteria and fungi strains, presenting a potential avenue for the development of new antimicrobial agents (Rezki, 2016).
Anti-inflammatory and Enzyme Inhibition
Compounds synthesized with this chemical structure have been evaluated for their anti-inflammatory activity and ability to inhibit specific enzymes like p38α MAP kinase. This enzyme plays a crucial role in inflammatory processes, and its inhibition could lead to promising anti-inflammatory therapeutics (Tariq et al., 2018).
Anticancer Properties
The anticancer activity of novel compounds incorporating elements of this chemical structure has been explored, particularly against colon cancer, melanoma, and ovarian cancer cell lines. These studies suggest a potential for developing targeted anticancer therapies using these compounds as a basis (Kovalenko et al., 2012).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4S2/c1-7-12(21)19-13(17-16-7)25-14(18-19)24-5-11(20)15-8-2-3-9-10(4-8)23-6-22-9/h2-4H,5-6H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAHJLWHZKPHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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